molecular formula C19H16F3N3O2S B6540444 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide CAS No. 1021225-76-2

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide

Cat. No.: B6540444
CAS No.: 1021225-76-2
M. Wt: 407.4 g/mol
InChI Key: OYSKASOMXDHPHW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Synthesis Analysis

The compound can be synthesized through the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide . Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .


Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The thiophene ring is attached to a 1,6-dihydropyridazin-1-yl group and a propyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide . This reaction had excellent enantioselectivity with a >95% conversion .


Physical and Chemical Properties Analysis

The compound has a molecular mass of 84.14 g/mol . Other physical and chemical properties specific to this compound were not found in the search results.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, it is known that its analogue, duloxetine, is a dual inhibitor of serotonin and norepinephrine reuptake .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological applications. Given its structural similarity to duloxetine, a well-known antidepressant, it may have potential uses in the treatment of mental health disorders .

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-4-13(5-7-14)18(27)23-10-2-11-25-17(26)9-8-15(24-25)16-3-1-12-28-16/h1,3-9,12H,2,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKASOMXDHPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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